molecular formula C13H9BrF2OZn B14901591 3-[(3',5'-Difluorophenoxy)methyl]phenylZinc bromide

3-[(3',5'-Difluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14901591
M. Wt: 364.5 g/mol
InChI Key: VEIJDZPYAZXAFZ-UHFFFAOYSA-M
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Description

3-[(3’,5’-Difluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of difluorophenoxy groups enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3’,5’-Difluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(3’,5’-Difluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc intermediate. The process requires an inert atmosphere, usually achieved by using nitrogen or argon gas, to prevent oxidation of the organozinc compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and efficient production rates. The use of high-purity starting materials and rigorous quality control measures are essential to produce the compound at a commercial level.

Chemical Reactions Analysis

Types of Reactions

3-[(3’,5’-Difluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.

    Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize organozinc intermediates.

    Temperature: Reactions are typically carried out at room temperature to moderate temperatures to ensure optimal reactivity.

Major Products

The major products formed from reactions involving 3-[(3’,5’-Difluorophenoxy)methyl]phenylzinc bromide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

3-[(3’,5’-Difluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It serves as a tool for modifying biomolecules and studying biological pathways.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-[(3’,5’-Difluorophenoxy)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate, which can undergo transmetalation with a palladium or nickel catalyst. This process facilitates the formation of carbon-carbon bonds, making it a valuable reagent in cross-coupling reactions. The difluorophenoxy groups enhance the reactivity and selectivity of the compound, allowing for precise control over the reaction outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3’,5’-Difluorophenoxy)methyl]piperidine
  • 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide

Uniqueness

Compared to similar compounds, 3-[(3’,5’-Difluorophenoxy)methyl]phenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of difluorophenoxy groups enhances its stability and reactivity, making it a preferred choice for specific synthetic applications. Additionally, its compatibility with various catalysts and reaction conditions broadens its utility in organic synthesis.

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);1,3-difluoro-5-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

VEIJDZPYAZXAFZ-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)COC2=CC(=CC(=C2)F)F.[Zn+]Br

Origin of Product

United States

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